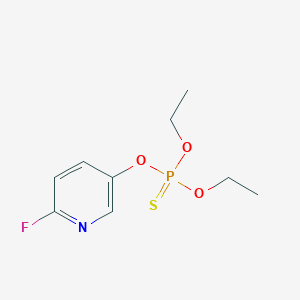
Amitriptyline Methyl Iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amitriptyline Methyl Iodide is a chemical compound derived from amitriptyline, a well-known tricyclic antidepressant
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline Methyl Iodide typically involves the methylation of amitriptyline. One common method is the reaction of amitriptyline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This method allows for more efficient and reproducible synthesis by controlling the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: Amitriptyline Methyl Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methyl iodide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .
Aplicaciones Científicas De Investigación
Amitriptyline Methyl Iodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Amitriptyline Methyl Iodide is similar to that of amitriptyline. It primarily works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is mediated through the inhibition of the presynaptic neuronal membrane pump .
Comparación Con Compuestos Similares
Nortriptyline: A metabolite of amitriptyline with similar antidepressant properties.
Imipramine: Another tricyclic antidepressant with a similar mechanism of action.
Desipramine: A tricyclic antidepressant that is more selective for norepinephrine reuptake inhibition.
Uniqueness: Amitriptyline Methyl Iodide is unique due to its specific methylation, which can alter its pharmacokinetic properties and potentially enhance its efficacy or reduce its side effects compared to its parent compound .
Propiedades
Fórmula molecular |
C21H26IN |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
trimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium;iodide |
InChI |
InChI=1S/C21H26N.HI/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21;/h4-7,9-13H,8,14-16H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NYKBNKRTRFCKPX-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



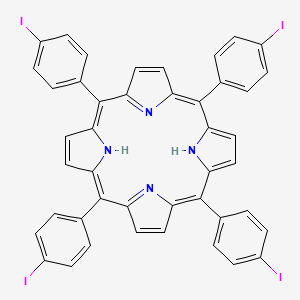
![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
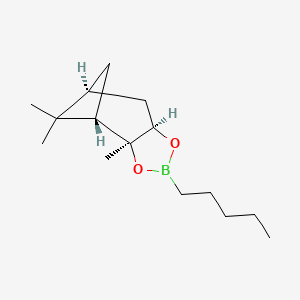
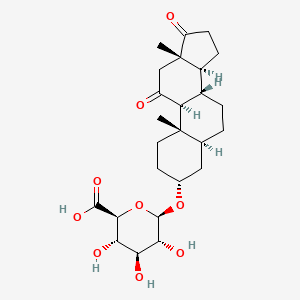
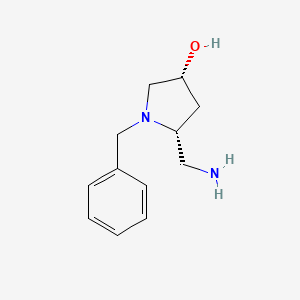

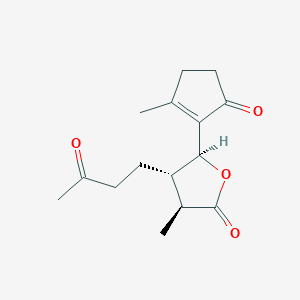
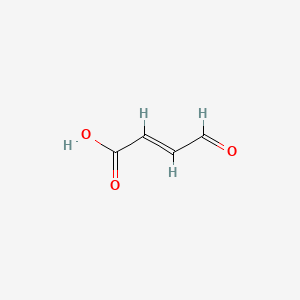
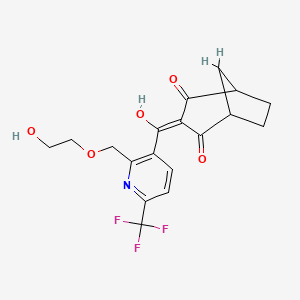
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
